N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, an oxane ring, and a trifluoromethoxy-substituted phenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxane Ring Formation: The oxane ring can be synthesized via cyclization reactions involving appropriate diols or epoxides.
Coupling Reactions: The thiomorpholine and oxane rings are then coupled with a trifluoromethoxy-substituted phenyl group using coupling agents like EDCI or DCC in the presence of a base.
Final Oxamide Formation: The final step involves the formation of the oxamide linkage through the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxamide linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with sulfur-containing enzymes, while the trifluoromethoxy group can enhance binding affinity to hydrophobic pockets in proteins. The oxamide linkage provides stability and rigidity to the molecule, allowing it to effectively inhibit or modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Morpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(methoxy)phenyl]oxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and potentially more bioactive compared to its analogs.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-17(27)16(26)23-13-18(5-9-28-10-6-18)25-7-11-30-12-8-25/h1-4H,5-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGOFSZHLISMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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